(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone
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Overview
Description
(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a pyridine ring substituted with chlorine and methoxy groups, and a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone typically involves the reaction of 5-chloro-6-methoxypyridine-2-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An aromatic compound with similar structural features but different substituents.
2-Phenylethanol: Another aromatic compound with a hydroxyl group instead of a ketone group.
4-Hydroxybenzaldehyde: An aromatic compound with a hydroxyl and aldehyde group.
Uniqueness
(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone is unique due to its specific combination of substituents on the pyridine and phenyl rings
Properties
Molecular Formula |
C14H12ClNO2 |
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Molecular Weight |
261.70 g/mol |
IUPAC Name |
(5-chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H12ClNO2/c1-9-3-5-10(6-4-9)13(17)12-8-7-11(15)14(16-12)18-2/h3-8H,1-2H3 |
InChI Key |
OSTUJNDZUAYIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC(=C(C=C2)Cl)OC |
Origin of Product |
United States |
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